molecular formula C13H20N2O3 B2930326 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196075-34-8

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2930326
M. Wt: 252.314
InChI Key: BRMKVQYNOIAGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a derivative of piperidine and has been synthesized using various methods.

Mechanism Of Action

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is known to interact with various proteins and enzymes in the body, including neurotransmitter receptors and enzymes involved in cell signaling pathways. 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the body, including improved cognitive function.

Biochemical And Physiological Effects

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.

Advantages And Limitations For Lab Experiments

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied, and its mechanisms of action are well understood. However, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one also has some limitations for use in lab experiments. It can be toxic in high doses, and its effects on the body can be complex and difficult to interpret. Additionally, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanisms of action of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one and its effects on various signaling pathways in the body. Finally, future research should focus on identifying potential side effects and toxicities of 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, which can inform the development of safe and effective therapies.

Synthesis Methods

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 1-(4-morpholinyl)-1-butanone with 3-(piperidin-1-yl)prop-2-en-1-one. Another method involves the reaction of 1-(4-morpholinyl)-1-butanone with 3-(1-piperidinyl)acrolein in the presence of a base. These methods have been used successfully to produce 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one in high yield and purity.

Scientific Research Applications

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been used as a tool to study the mechanisms of action of various neurotransmitters and receptors. In biochemistry, 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been used to study the structure and function of various proteins and enzymes.

properties

IUPAC Name

1-[3-(morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-12(16)15-5-3-4-11(10-15)13(17)14-6-8-18-9-7-14/h2,11H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMKVQYNOIAGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one

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